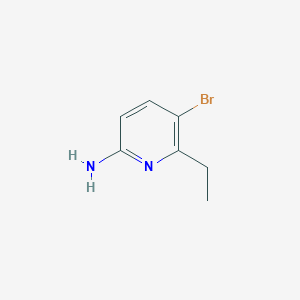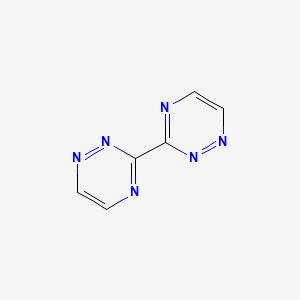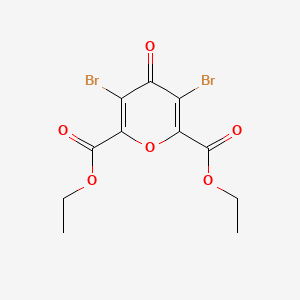
Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate
Overview
Description
Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate is an organic compound with the molecular formula C11H10Br2O6. It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of two bromine atoms, a pyran ring, and two ester groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate typically involves the bromination of diethyl 4-oxo-4H-pyran-2,6-dicarboxylate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms are introduced at the 3 and 5 positions of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl 3,5-dihydroxy-4-oxo-4H-pyran-2,6-dicarboxylate using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Diethyl 3,5-diamino-4-oxo-4H-pyran-2,6-dicarboxylate or diethyl 3,5-dithio-4-oxo-4H-pyran-2,6-dicarboxylate.
Reduction: Diethyl 3,5-dihydroxy-4-oxo-4H-pyran-2,6-dicarboxylate.
Oxidation: Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylic acid.
Scientific Research Applications
Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-bromo-4-oxo-4H-pyran-2,6-dicarboxylate: Similar structure but with only one bromine atom.
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Lacks bromine atoms, making it less reactive in certain substitution reactions.
Diethyl 3,5-dichloro-4-oxo-4H-pyran-2,6-dicarboxylate: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
Diethyl 3,5-dibromo-4-oxo-4H-pyran-2,6-dicarboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
diethyl 3,5-dibromo-4-oxopyran-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O6/c1-3-17-10(15)8-5(12)7(14)6(13)9(19-8)11(16)18-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPREULXOBKLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C(=C(O1)C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348269 | |
| Record name | 4H-Pyran-2,6-dicarboxylic acid, 3,5-dibromo-4-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-08-3 | |
| Record name | 4H-Pyran-2,6-dicarboxylic acid, 3,5-dibromo-4-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



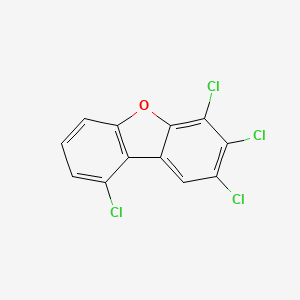
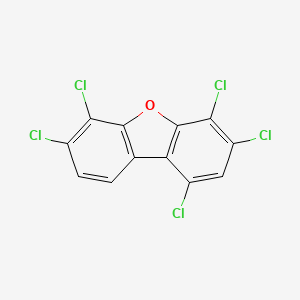
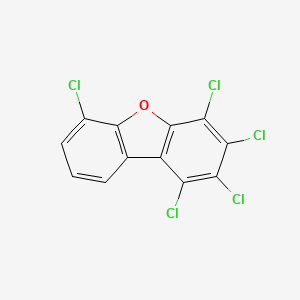
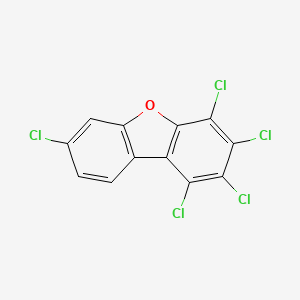


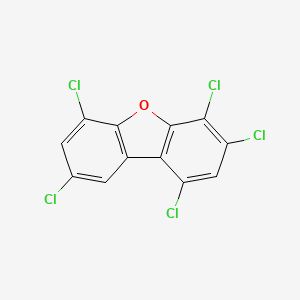
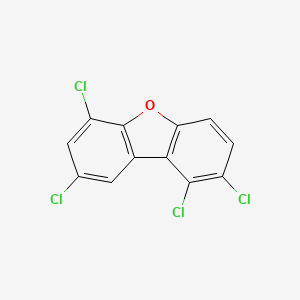
![3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3066615.png)
